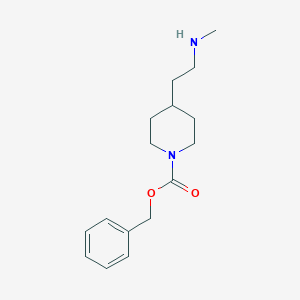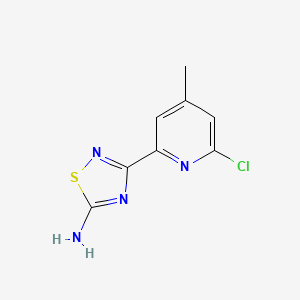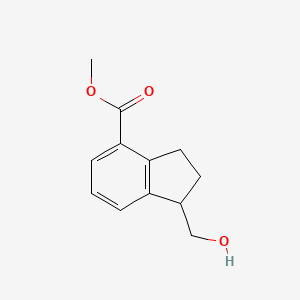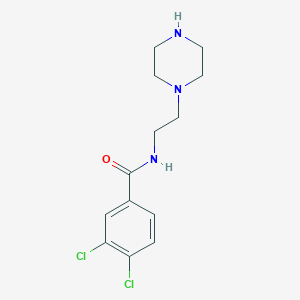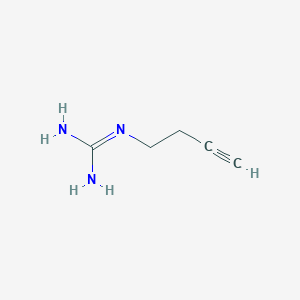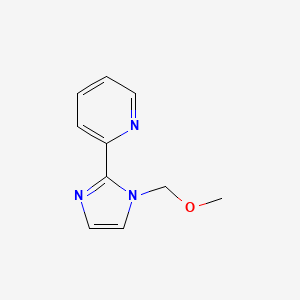![molecular formula C10H9BrN2O B13883070 1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B13883070.png)
1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The reaction with bromine in chloroform leads to the substitution of a hydrogen atom at the C-3 position, forming the desired product . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and phosphine ligands.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities and applications.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: It is employed in the synthesis of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom, leading to different reactivity and biological activities.
3-Bromo-2-methylimidazo[1,2-a]pyridinium Bromide: A related compound with antimicrobial properties.
Imidazo[1,2-a]pyridine Derivatives: Various derivatives with different substituents at the C-3 position, each having unique properties and applications.
Uniqueness
1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone is unique due to the presence of both a bromine atom and a methyl group, which enhance its reactivity and potential applications. Its ability to undergo diverse chemical reactions and its wide range of biological activities make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H9BrN2O |
|---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
1-(6-bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H9BrN2O/c1-6-10(7(2)14)13-5-8(11)3-4-9(13)12-6/h3-5H,1-2H3 |
InChI-Schlüssel |
PPFSZNZUCAFALT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
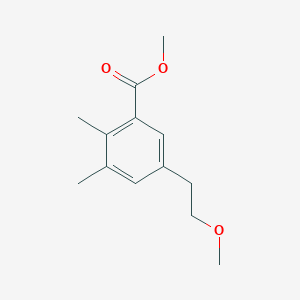
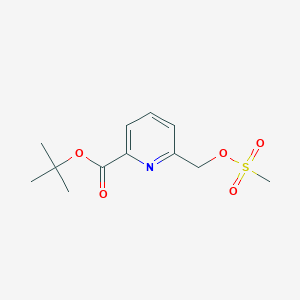
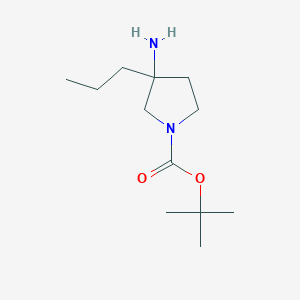

![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
